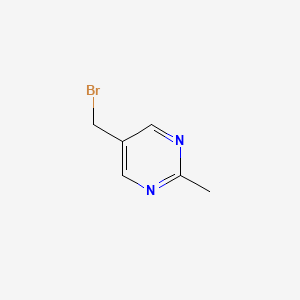

5-(Bromomethyl)-2-methylpyrimidine

Description

Properties

IUPAC Name |

5-(bromomethyl)-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-5-8-3-6(2-7)4-9-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKNJOWSXQZGAMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856188 | |

| Record name | 5-(Bromomethyl)-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

802559-38-2 | |

| Record name | 5-(Bromomethyl)-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(bromomethyl)-2-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 5-(Bromomethyl)-2-methylpyrimidine

An In-depth Technical Guide to 5-(Bromomethyl)-2-methylpyrimidine: Properties, Synthesis, and Applications

In the landscape of modern medicinal chemistry and organic synthesis, the pyrimidine scaffold is a cornerstone, prized for its prevalence in biological systems and its versatile chemical reactivity. This compound emerges as a particularly valuable building block within this class. It is a disubstituted pyrimidine featuring a highly reactive bromomethyl group at the C5 position and a methyl group at the C2 position. This unique arrangement provides a bifunctional handle for synthetic chemists, enabling the strategic introduction of the pyrimidine core into larger, more complex molecules.

The significance of this compound lies in its role as a key intermediate for constructing novel therapeutic agents. The pyrimidine ring is a fundamental component of nucleobases, and its derivatives are known to interact with a wide range of biological targets. The bromomethyl group acts as a potent electrophile, readily undergoing nucleophilic substitution reactions to form stable carbon-carbon, carbon-oxygen, or carbon-nitrogen bonds. This reactivity is crucial for linking the pyrimidine motif to other pharmacophores, making it an indispensable tool in the synthesis of potential antiviral, anticancer, and anti-inflammatory drugs.[1][2] This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's structure, properties, synthesis, reactivity, and safe handling.

Part 1: Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis.

Physicochemical Data Summary

The key properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 802559-38-2 | [3] |

| Molecular Formula | C₆H₇BrN₂ | [3] |

| Molecular Weight | 187.04 g/mol | [3] |

| Appearance | Solid (form may vary) | N/A |

| Boiling Point | 227.4 ± 15.0 °C (Predicted) | [3] |

| Density | 1.537 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 1.22 ± 0.22 (Predicted) | [3] |

| Storage | Inert atmosphere, store in freezer, under -20°C | [3] |

Structural and Spectroscopic Analysis

The structure of this compound is defined by a central pyrimidine ring. The C2-methyl group slightly increases the electron density of the ring, while the C5-bromomethyl group provides the primary site of reactivity.

-

Molecular Identifiers:

-

SMILES: C1=C(C=NC(=N1)C)CBr

-

InChI: InChI=1S/C6H7BrN2/c1-5-7-3-6(4-9)2-8-5/h2-3H,4H2,1H3

-

Expected Spectroscopic Signatures:

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

-

A singlet for the two protons of the bromomethyl group (-CH₂Br), typically in the range of δ 4.5-4.8 ppm.

-

A singlet for the three protons of the methyl group (-CH₃) at the C2 position, expected around δ 2.6-2.8 ppm.

-

Two singlets or a pair of doublets for the two aromatic protons on the pyrimidine ring (at C4 and C6), anticipated in the region of δ 8.5-9.0 ppm.

-

-

¹³C NMR: The carbon NMR would display signals corresponding to the six carbon atoms, including the distinct signals for the -CH₂Br carbon, the -CH₃ carbon, and the four carbons of the pyrimidine ring.

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be observed at m/z 186 and 188 with approximately equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.[4] Key fragmentation would likely involve the loss of the bromine radical (•Br) or the entire bromomethyl group (•CH₂Br).

-

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic C-H stretching vibrations for the aromatic ring and aliphatic groups, C=N and C=C stretching vibrations for the pyrimidine ring between 1400-1600 cm⁻¹, and a notable C-Br stretching vibration at lower wavenumbers (typically 500-600 cm⁻¹).

Part 2: Synthesis and Chemical Reactivity

The utility of this compound stems from its accessible synthesis and predictable reactivity, making it a reliable synthetic intermediate.

Synthetic Pathways

The synthesis of this compound is not widely detailed in standard literature, often being prepared on-demand from related precursors. A common conceptual approach involves the radical bromination of 2,5-dimethylpyrimidine. This method leverages the stability of the benzylic-type radical intermediate formed at the 5-methyl position.

Caption: Conceptual pathway for the synthesis of this compound.

General Experimental Protocol: Radical Bromination

Causality: This protocol utilizes N-Bromosuccinimide (NBS) as a source of bromine radicals, which is safer and easier to handle than elemental bromine. A radical initiator like AIBN is required to start the chain reaction, which selectively targets the allylic/benzylic-like methyl group at the C5 position over the C2-methyl group due to greater radical stability.

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dimethylpyrimidine (1.0 eq) in a suitable anhydrous solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

-

Addition of Reagents: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

-

Reaction: Heat the mixture to reflux (or irradiate with a UV lamp) to initiate the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Core Reactivity: The Electrophilic Bromomethyl Group

The primary mode of reactivity for this compound is the nucleophilic substitution at the bromomethyl carbon. This carbon is highly electrophilic due to the electron-withdrawing effect of the adjacent bromine atom, making it an excellent substrate for Sₙ2 reactions.

Caption: Sₙ2 reactivity of the bromomethyl group with various nucleophiles.

This reactivity allows for the facile introduction of a wide range of functional groups, including ethers, thioethers, amines, azides, and nitriles, thereby serving as a versatile linker to connect the pyrimidine core to other molecular fragments.[5]

Part 3: Applications in Drug Discovery and Development

The structural motifs present in this compound make it a high-value intermediate in the synthesis of biologically active compounds.

-

Anticancer and Antiviral Agents: Pyrimidine derivatives are widely recognized for their roles in anticancer and antiviral therapies.[2] They can act as mimics of endogenous nucleosides, thereby interfering with DNA and RNA synthesis in rapidly proliferating cancer cells or viruses. The ability to use this compound to link the pyrimidine core to other functional groups is a key strategy for developing potent and selective inhibitors of enzymes like kinases or polymerases.

-

Enzyme Inhibitors: The compound serves as a starting point for synthesizing inhibitors for various enzymes. For instance, it is used as an intermediate in the synthesis of complement factor D inhibitors, which are relevant for treating autoimmune and inflammatory diseases.[1]

-

Scaffold for Chemical Libraries: In drug discovery, generating libraries of related compounds is essential for exploring structure-activity relationships (SAR). The predictable reactivity of this compound allows for its use in parallel synthesis workflows, enabling the rapid creation of diverse sets of pyrimidine-containing molecules for high-throughput screening.

Part 4: Safety, Handling, and Storage

As a reactive alkylating agent, this compound must be handled with appropriate caution.

Hazard Identification and Personal Protective Equipment (PPE)

-

Hazards: This compound is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. Alkylating agents like this are often harmful if swallowed or inhaled and can cause severe skin burns and eye damage.[6]

-

PPE: Always handle this chemical inside a certified chemical fume hood. Wear appropriate personal protective equipment, including:

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety goggles and a face shield.

-

A lab coat.

-

Handling and First Aid

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Ensure adequate ventilation.

-

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of soap and water and seek medical attention.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

-

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. For long-term stability, storage in a freezer under an inert atmosphere is recommended.[3]

-

Disposal: Dispose of waste and empty containers in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.

References

-

PubMed. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. Available from: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 802559-38-2 [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

Introduction: The Significance of 5-(Bromomethyl)-2-methylpyrimidine

An In-depth Technical Guide to the Synthesis of 5-(Bromomethyl)-2-methylpyrimidine: A Key Intermediate in Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions.[1][2] this compound is a highly valuable, functionalized pyrimidine derivative that serves as a critical building block in the synthesis of complex pharmaceutical compounds. Its utility lies in the reactive bromomethyl group at the C5 position, which acts as a versatile electrophilic handle for introducing the pyrimidine moiety into larger molecules through nucleophilic substitution reactions. This intermediate is particularly significant in the development of thiamine analogs and other bioactive molecules, where precise structural modifications are key to tuning pharmacological activity.[3][4]

This guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway to this compound. We will delve into the synthesis of the necessary precursor, 2,5-dimethylpyrimidine, followed by a detailed exploration of its selective bromination. The narrative emphasizes the chemical principles and mechanistic rationale that underpin the chosen experimental protocols, offering researchers and drug development professionals the foundational knowledge required for successful synthesis and future innovation.

Part I: Synthesis of the Precursor: 2,5-Dimethylpyrimidine

The most direct and classical approach to the pyrimidine core of our precursor is the Pinner synthesis. This powerful cyclocondensation reaction involves the reaction of a 1,3-dicarbonyl compound with an amidine, providing a reliable method for constructing the pyrimidine ring.[3][5]

Strategic Approach: The Pinner Pyrimidine Synthesis

To synthesize 2,5-dimethylpyrimidine, the logical retrosynthetic disconnection points to acetamidine as the source of the N-C-N fragment (providing the C2-methyl group) and a C5-methylated 1,3-dicarbonyl compound. The ideal choice for the latter is 3-methyl-2,4-pentanedione. The condensation proceeds under basic or acidic conditions, leading to the formation of the stable aromatic pyrimidine ring.

The overall transformation is depicted below:

Caption: Pinner synthesis of 2,5-dimethylpyrimidine.

Experimental Protocol: Synthesis of 2,5-Dimethylpyrimidine

This protocol is adapted from established procedures for Pinner-type pyrimidine syntheses, such as the reaction of substituted pentanediones with amidines.[6]

Materials and Reagents:

-

Acetamidine hydrochloride

-

3-Methyl-2,4-pentanedione

-

Potassium carbonate (K₂CO₃)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetamidine hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Addition of Dicarbonyl: To the stirred suspension, add 3-methyl-2,4-pentanedione (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add dichloromethane (DCM) and transfer to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 2,5-dimethylpyrimidine.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 2,5-dimethylpyrimidine.

Part II: Selective Bromination to this compound

The conversion of the 5-methyl group of 2,5-dimethylpyrimidine to a bromomethyl group is the critical step in this synthesis. This transformation is best achieved via a free-radical bromination, specifically the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the bromine source.[5][7][8]

Causality Behind Experimental Choices: Mechanism and Regioselectivity

The Wohl-Ziegler reaction proceeds via a radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is used to generate a small number of bromine radicals from NBS. These radicals then abstract a hydrogen atom from the benzylic/allylic position (in this case, the methyl group on the pyrimidine ring) to form a resonance-stabilized radical intermediate. This intermediate then reacts with a molecule of Br₂ (generated in situ from NBS and HBr) to form the brominated product and a new bromine radical, which propagates the chain.

A key challenge in the bromination of 2,5-dimethylpyrimidine is achieving regioselectivity for the C5-methyl group over the C2-methyl group. The rationale for the expected selectivity is rooted in the electronic properties of the pyrimidine ring. The two nitrogen atoms are electron-withdrawing, which deactivates the adjacent positions towards radical formation. The C2 position is situated between both nitrogen atoms, experiencing a strong deactivating inductive effect. The C5 position, being further removed from the nitrogen atoms, is less deactivated. Consequently, the radical formed at the C5-methyl position is more stable than the radical at the C2-methyl position, leading to preferential bromination at C5. This principle has been demonstrated in the radical bromination of unsymmetrical dimethylated pyridines, providing a strong precedent for this selective outcome.

Caption: Simplified workflow of the Wohl-Ziegler radical bromination.

Experimental Protocol: Synthesis of this compound

This protocol is constructed based on standard Wohl-Ziegler conditions and informed by procedures for similar heterocyclic brominations, such as those described in patent literature for the synthesis of 4-amino-2-methyl-5-(bromomethyl)pyrimidine hydrobromide.[9]

Materials and Reagents:

-

2,5-Dimethylpyrimidine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile or chlorobenzene

-

Anhydrous sodium bicarbonate (NaHCO₃)

-

Saturated sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and protected from light (e.g., wrapped in aluminum foil), dissolve 2,5-dimethylpyrimidine (1.0 eq) in carbon tetrachloride.

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

-

Reaction: Heat the mixture to reflux (approximately 77 °C for CCl₄) and maintain for 2-4 hours, or until TLC analysis indicates consumption of the starting material. The reaction can be monitored by observing the succinimide byproduct, which is less dense and will float to the surface.

-

Cooling and Filtration: Cool the reaction mixture to room temperature and filter to remove the succinimide precipitate. Wash the precipitate with a small amount of cold CCl₄.

-

Quenching: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any remaining bromine), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The product is often used directly in subsequent steps. If necessary, it can be purified by careful column chromatography on silica gel, though decomposition can be a risk. Recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) may also be possible.

Data Presentation and Characterization

Table 1: Summary of Key Reaction Parameters

| Step | Reactants | Key Reagents | Solvent | Typical Yield (%) |

| 1 | Acetamidine HCl, 3-Methyl-2,4-pentanedione | K₂CO₃ | EtOH/H₂O | 70-85 |

| 2 | 2,5-Dimethylpyrimidine | NBS, AIBN | CCl₄ | 60-75 |

Expected Analytical Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for confirming the structure. Key expected signals include:

-

A singlet for the C2-methyl protons (approx. δ 2.6-2.8 ppm).

-

A singlet for the bromomethyl protons (-CH₂Br) significantly downfield due to the electronegativity of bromine (approx. δ 4.5-4.7 ppm).[10]

-

Two singlets or a pair of doublets for the pyrimidine ring protons (H4 and H6), expected in the aromatic region (approx. δ 8.5-9.0 ppm).

-

-

¹³C NMR Spectroscopy: The carbon spectrum should show distinct signals for the two methyl carbons, the bromomethyl carbon, and the four pyrimidine ring carbons.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of C₆H₇BrN₂ (186.0 g/mol ). Crucially, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), a characteristic M+2 peak of nearly equal intensity should be observed.

Conclusion

The synthesis of this compound is a multi-step process that relies on fundamental principles of heterocyclic and free-radical chemistry. The pathway presented herein, commencing with a Pinner synthesis to construct the 2,5-dimethylpyrimidine core, followed by a selective Wohl-Ziegler bromination, represents a logical and robust approach. The key to success lies in understanding the mechanistic underpinnings of each step, particularly the factors governing the regioselectivity of the radical bromination. This guide provides the necessary theoretical framework and practical protocols to enable researchers to confidently synthesize this valuable intermediate, paving the way for its application in the discovery and development of next-generation therapeutics.

References

-

Thapa, R., Brown, J. D., Balestri, T., & Taylor, R. T. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters, 55(49), 6743-6746. [Link]

-

Gautam, A. (2015). Pinner pyrimidine synthesis. Slideshare. [Link]

-

Jain, K., & Lal, C. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 794. [Link]

-

Ciemna-Konaszewska, K., et al. (2021). Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. Central European Journal of Biology. [Link]

-

Chem-Station. (2014). Wohl-Ziegler Bromination. Chem-Station Int. Ed.[Link]

-

Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. organic-chemistry.org. [Link]

-

Wikipedia. (2023). Wohl–Ziegler reaction. Wikipedia. [Link]

-

Bior, J. T. (2020). Pinner pyrimidine synthesis. Slideshare. [Link]

-

Abdel-Wahab, B. F., et al. (2012). Synthesis of Pyrimidine Derivatives. Mansoura University. [Link]

-

Movassaghi, M., & Hill, M. D. (2006). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols, 1(6), 3019-3024. [Link]

-

Al-Masoudi, N. A., & Al-Soud, Y. A. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. ARKIVOC, 2008(ii), 115-123. [Link]

-

Perevalov, V. P., et al. (2018). Three-Component Reaction of Tautomeric Amidines with 3-Ferrocenylmethylidene-2,4-pentanedione. Formation of Polymeric Coordination Complexes of Potassium Ferrocenyl-(hexahydro)pyrimidoxides. Molecules, 23(10), 2589. [Link]

-

Hussein, F. A., & Al-Lami, H. S. (2018). Preparation and Diagnosis of Pyrimidines Derivatives by Conventional And Microwave Ways. Journal of Physics: Conference Series, 1032, 012048. [Link]

-

ResearchGate. (n.d.). Synthesis of pyrimidine derivatives via Claisen-Schmidt condensation. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrimidine, 5-bromo-. NIST WebBook. [Link]

- CN107382877A - A kind of synthetic method of 4 amino 2 methyl 5 (bromomethyl) pyrimidine hydrobromate. (2017).

- WO2016008590A1 - Novel 2,5-substituted pyrimidines as pde4 inhibitors. (2016).

-

Kumar, S., et al. (2024). Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives as potential anti-diabetic and anticancer agents. Nucleosides, Nucleotides & Nucleic Acids, 43(7), 619-642. [Link]

-

ResearchGate. (n.d.). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. ResearchGate. [Link]

-

ResearchGate. (n.d.). Acetyl acetone and ethyl acetoacetate were used to prepare imidazopyrimidines. ResearchGate. [Link]

-

PubChem. (n.d.). 5-(Bromomethyl)pyrimidine. PubChem. [Link]

-

FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025). PubMed. [Link]41267351/)

Sources

- 1. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 2. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 4. bu.edu.eg [bu.edu.eg]

- 5. mdpi.com [mdpi.com]

- 6. Three-Component Reaction of Tautomeric Amidines with 3-Ferrocenylmethylidene-2,4-pentanedione. Formation of Polymeric Coordination Complexes of Potassium Ferrocenyl-(hexahydro)pyrimidoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid(50593-92-5) 1H NMR spectrum [chemicalbook.com]

- 8. digibuo.uniovi.es [digibuo.uniovi.es]

- 9. CN107382877A - A kind of synthetic method of 4 amino 2 methyl 5 (bromomethyl) pyrimidine hydrobromate - Google Patents [patents.google.com]

- 10. Pyrimidine, 5-bromo- [webbook.nist.gov]

Introduction: The Pyrimidine Scaffold and the Versatile Bromomethyl Handle

An In-depth Technical Guide to the Reactivity and Application of Bromomethylpyrimidines

The pyrimidine ring is a cornerstone of medicinal chemistry and chemical biology. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its structure is a "privileged scaffold," frequently incorporated into therapeutic agents to mimic natural biomolecules and interact with biological targets.[1][2] Pyrimidine derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4]

The synthetic utility of the pyrimidine core is immensely expanded by the introduction of reactive functional groups. Among these, the bromomethyl group (-CH₂Br) stands out as a potent and versatile electrophilic handle.[5] Its high reactivity allows for the facile attachment of a wide array of chemical moieties through various synthetic transformations, making bromomethylpyrimidines critical intermediates in the construction of complex molecular architectures and libraries of compounds for drug discovery.[1][5]

This guide provides an in-depth exploration of the chemical principles governing the reactivity of the bromomethyl group on a pyrimidine scaffold. We will dissect reaction mechanisms, provide field-proven experimental protocols for key transformations, discuss practical considerations for synthesis and handling, and highlight its pivotal role in the development of modern pharmaceuticals.

Part 1: Core Principles of Reactivity

The synthetic utility of bromomethylpyrimidines is rooted in the electronic properties of the pyrimidine ring and the inherent reactivity of the carbon-bromine bond.

Electronic Influence of the Pyrimidine Ring

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms.[6][7] This electron-withdrawing nature has a profound activating effect on the attached bromomethyl group. The nitrogen atoms pull electron density from the ring and, consequently, from the methylene (-CH₂) carbon. This inductive effect makes the methylene carbon highly electrophilic and thus exceptionally susceptible to attack by nucleophiles.[5][8]

The position of the bromomethyl group on the ring further modulates this reactivity. Groups at the 2- and 4/6- positions experience a stronger activating effect from the adjacent nitrogen atoms compared to a group at the 5-position, generally leading to higher rates of reaction at these sites.[9]

Dominant Reaction Mechanism: Bimolecular Nucleophilic Substitution (Sₙ2)

The primary reaction pathway for bromomethylpyrimidines is the bimolecular nucleophilic substitution (Sₙ2) mechanism.[7][8] The bromine atom is an excellent leaving group, and the electrophilic methylene carbon is readily attacked by a diverse range of nucleophiles. The reaction proceeds in a single, concerted step involving a backside attack by the nucleophile, leading to the displacement of the bromide ion and an inversion of stereochemistry if the carbon were chiral.[8]

Radical-Mediated Reactions

While nucleophilic substitution is the most common reaction of bromomethylpyrimidines, radical chemistry is central to their synthesis. The most prevalent method for preparing these compounds is the free-radical bromination of the corresponding methylpyrimidine using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) under UV light or heat.[10][11]

Part 2: Key Synthetic Transformations & Protocols

The electrophilic nature of the bromomethyl group facilitates reactions with a vast array of nucleophiles, enabling the introduction of diverse functional groups.[5]

A. Nucleophilic Substitution Reactions

These reactions are the most common and direct way to functionalize bromomethylpyrimidines.

The reaction with primary or secondary amines is fundamental for building molecules with potential biological activity, such as kinase inhibitors.[8]

-

Objective: To synthesize a 2-(aminomethyl)pyrimidine derivative.

-

Rationale: The amine acts as a nucleophile, displacing the bromide. A non-nucleophilic base is required to neutralize the HBr generated in situ and, if starting with an amine salt, to free the amine. Polar aprotic solvents like DMF enhance the nucleophilicity of the amine.

-

Methodology:

-

To a solution of 2-(bromomethyl)pyrimidine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add the desired primary or secondary amine (1.1 eq.).

-

Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 eq.) or diisopropylethylamine (DIPEA, 2.0 eq.), to the mixture.

-

Stir the reaction mixture at room temperature (20-25 °C) for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-(aminomethyl)pyrimidine.

-

This protocol allows for the synthesis of pyrimidinyl aryl ethers.

-

Objective: To synthesize a 4-(phenoxymethyl)pyrimidine.

-

Rationale: Phenols are weakly acidic and require a strong base (e.g., sodium hydride) to be deprotonated to the more nucleophilic phenoxide ion. Anhydrous conditions are critical as NaH reacts violently with water.

-

Methodology:

-

To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a solution of the desired phenol (1.1 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete deprotonation.

-

Add a solution of 4-(bromomethyl)pyrimidine (1.0 eq.) in anhydrous THF dropwise to the phenoxide solution.

-

Stir the reaction at room temperature for 6-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography.

-

B. Role in Metal-Catalyzed Cross-Coupling Reactions

While the C(sp³)-Br bond of the bromomethyl group is primed for substitution, it is less commonly used directly in cross-coupling reactions, which typically involve C(sp²)-X bonds. However, bromomethylpyrimidines are invaluable building blocks in multi-step syntheses that incorporate cross-coupling reactions. A common strategy involves first performing a nucleophilic substitution on the bromomethyl group and then using a second halide on the pyrimidine ring (e.g., a chloro or bromo substituent) for a subsequent palladium-catalyzed cross-coupling reaction like the Suzuki or Sonogashira coupling.[5][12]

This reaction is a powerful method for forming carbon-carbon bonds between a halide and an organoboron compound.[12][13]

-

Objective: To couple an aryl boronic acid to a bromopyrimidine scaffold that has already been functionalized at a methyl position.

-

Rationale: A palladium(0) catalyst undergoes oxidative addition into the C-Br bond. Following transmetalation with a boronate complex (formed by the reaction of boronic acid with base) and reductive elimination, the C-C bond is formed, and the catalyst is regenerated.

-

Methodology (for a 5-bromopyrimidine intermediate):

-

In a reaction vessel, combine the 5-bromopyrimidine intermediate (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a base such as potassium phosphate (K₃PO₄, 2.0-3.0 eq.).[12][14]

-

Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).[12]

-

Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

-

Add a degassed solvent system, such as 1,4-dioxane and water (e.g., 4:1 ratio).[12]

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify via column chromatography to obtain the arylated pyrimidine product.

-

The Sonogashira coupling is used to form a bond between a halide and a terminal alkyne, creating conjugated enynes and arylalkynes.[15][16]

-

Objective: To couple a terminal alkyne to a bromopyrimidine scaffold.

-

Rationale: This reaction typically uses a dual catalytic system: a palladium catalyst for the main cycle and a copper(I) co-catalyst to form a copper(I) acetylide intermediate, which facilitates transmetalation to the palladium center.[16]

-

Methodology (for a 5-bromopyrimidine intermediate):

-

To a reaction vessel, add the 5-bromopyrimidine intermediate (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a copper(I) co-catalyst (e.g., copper(I) iodide (CuI), 0.1 eq.).

-

Evacuate and backfill the vessel with an inert gas.

-

Add an anhydrous, degassed solvent such as THF, followed by a degassed amine base (e.g., triethylamine (Et₃N) or DIPEA), which also acts as a solvent.[17]

-

Add the terminal alkyne (1.2 eq.) to the mixture.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-16 hours until completion is observed by TLC or LC-MS.

-

Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the solvent.

-

Concentrate the filtrate and purify the residue by column chromatography.

-

Part 3: Data Summary & Practical Considerations

Table 1: Representative Conditions for Nucleophilic Substitution

| Nucleophile (Class) | Reagent Example | Base | Solvent | Temp (°C) | Typical Yield |

| Amine (N) | Piperidine | K₂CO₃ / DIPEA | DMF, ACN | 25-50 | Good to Excellent |

| Alcohol (O) | Sodium Methoxide | (None needed) | Methanol | 25 | Good |

| Phenol (O) | 4-Fluorophenol | NaH, K₂CO₃ | THF, DMF | 25-80 | Moderate to Good |

| Thiol (S) | Thiophenol | Et₃N | Ethanol | 25 | Excellent |

| Carbanion (C) | Diethyl Malonate | NaOEt | Ethanol | 50-78 | Moderate |

Yields are qualitative and highly dependent on the specific substrate and precise conditions.

Handling, Stability, and Troubleshooting

-

Safety: Bromomethylpyrimidines are potent alkylating agents and should be handled with care in a well-ventilated fume hood. They are often lachrymatory and irritants.

-

Stability: These compounds are sensitive to moisture and can degrade over time. It is recommended to store them under an inert atmosphere at low temperatures (-20 °C) to maintain stability and prevent hydrolysis.[5]

-

Low Reactivity: If a reaction is sluggish, several factors may be at play. If the starting material is a hydrochloride salt, it must be neutralized with at least one equivalent of a base to free the reactive form.[7] Switching to a more polar aprotic solvent (e.g., from THF to DMF or DMSO) can enhance nucleophilicity.[7] Gentle heating may be required, but excessive temperatures can lead to decomposition or side reactions.[7]

-

Side Reactions: The primary side reaction is elimination, especially with sterically hindered bases. Under harsh conditions (high temperatures, strong nucleophiles), a competing nucleophilic aromatic substitution (SₙAr) on the pyrimidine ring itself is possible, though generally less favorable.[7]

Part 4: Applications in Drug Discovery

The synthetic accessibility and versatile reactivity of bromomethylpyrimidines make them indispensable intermediates in the synthesis of high-value pharmaceutical agents.

-

Rosuvastatin (Crestor®): A key intermediate in the synthesis of this widely prescribed statin is 5-(bromomethyl)-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine. The bromomethyl group is instrumental in forming a crucial carbon-carbon bond required for the final drug structure via a nucleophilic substitution reaction.[1]

-

Kinase Inhibitors: The pyrimidine scaffold is prevalent in many FDA-approved kinase inhibitors. The ability to easily introduce diverse functionalities via the bromomethyl handle is a powerful tool in structure-activity relationship (SAR) studies to optimize potency and selectivity against specific kinase targets.[8][18]

-

Antineoplastic Agents: A wide range of substituted pyrimidines have been developed as anticancer agents.[3][18] For example, 6-(dibromomethyl)- and 6-(bromomethyl)-5-nitropyrimidines have shown potent antiproliferative activity, likely acting through an alkylation mechanism.[3]

Conclusion

The bromomethyl group transforms the stable pyrimidine core into a highly reactive and synthetically versatile building block. Its reactivity, governed primarily by the electron-deficient nature of the pyrimidine ring, is dominated by the Sₙ2 mechanism, allowing for predictable and efficient functionalization with a wide range of nucleophiles. By mastering the principles and protocols outlined in this guide, researchers can effectively leverage bromomethylpyrimidines to construct complex molecular architectures, accelerate SAR studies, and drive the discovery of novel therapeutic agents.

References

-

Carbon, J. A. (1960). Synthesis and Reactions of 5-Bromomethyl- and 5-Chloromethyluracil. The Journal of Organic Chemistry, 25(4), 500–503. Retrieved from [Link]

-

Ullah, F., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(11), 1342. Retrieved from [Link]

-

Jun, M. J., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2721. Retrieved from [Link]

-

Strekowski, L., et al. (1992). Highly regioselective bromination reactions of polymethylpyrimidines. The Journal of Organic Chemistry, 57(17), 4578–4580. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). The Role of Pyrimidine Derivatives in Modern Pharmaceuticals. Retrieved from [Link]

-

Li, M., et al. (2017). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Proceedings of the 2017 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2017). Retrieved from [Link]

-

Wotring, L. L., et al. (1997). Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents. Journal of Medicinal Chemistry, 40(6), 885–892. Retrieved from [Link]

-

Brown, D. J., & Foster, R. V. (1966). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C: Organic, 568. Retrieved from [Link]

-

Cauvin, C., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(3), 1545–1554. Retrieved from [Link]

-

Li, J., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. Retrieved from [Link]

-

Reddy, Y. P., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 119, 141–153. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

ResearchGate. (2020). PDF: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Baran, P. (n.d.). Haloselectivity of Heterocycles. Baran Lab Group Meeting. Retrieved from [Link]

-

El-Barbary, A. A., et al. (2006). Synthesis of 2-bromomethyl-3-hydroxy-2-hydroxymethyl-propyl pyrimidine and theophylline nucleosides under microwave irradiation. Evaluation of their activity against hepatitis B virus. Nucleosides, Nucleotides & Nucleic Acids, 25(8), 925–939. Retrieved from [Link]

-

Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 24(55), 14758-14763. Retrieved from [Link]

-

Baran, P. (n.d.). Radical Reactions (Part 1). Baran Lab Group Meeting. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Results in Chemistry, 5, 100898. Retrieved from [Link]

-

Al-Abdullah, E. S., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(2), 1141–1166. Retrieved from [Link]

-

Salas, C. O., & Espinosa-Bustos, C. (Eds.). (n.d.). Special Issue: Pyrimidine and Purine Derivatives in Medicinal Chemistry. MDPI. Retrieved from [Link]

-

BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. baranlab.org [baranlab.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. byjus.com [byjus.com]

- 12. mdpi.com [mdpi.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 18. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 5-(Bromomethyl)-2-methylpyrimidine

This technical guide provides an in-depth analysis of the expected spectroscopic signature of 5-(Bromomethyl)-2-methylpyrimidine (CAS No: 7122-84-1). For researchers, chemists, and drug development professionals, the unambiguous structural confirmation of key synthetic intermediates is paramount. While this compound is commercially available, a consolidated, publicly available dataset of its full spectroscopic characterization is not readily accessible.

Therefore, this document serves as both a predictive guide and a methodological framework. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the scientific reasoning behind the expected spectral features. We will deconstruct the molecule's structure to forecast its behavior under NMR, MS, and IR analysis, using established principles and comparative data from closely related analogues. This guide is designed to be a self-validating system, enabling researchers to confidently acquire and interpret their own data to verify the identity and purity of this important building block.

Molecular Structure and Significance

This compound is a heterocyclic compound featuring a pyrimidine core, a foundational scaffold in medicinal chemistry. The presence of a reactive bromomethyl group at the 5-position and a methyl group at the 2-position makes it a versatile intermediate for introducing the 2-methylpyrimidine moiety into larger, more complex molecules, often in the development of novel therapeutic agents.

Below is the chemical structure, which forms the basis for all subsequent spectroscopic predictions.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Theoretical Framework & Predicted Spectrum

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is governed by the degree of shielding from the magnetic field, which is influenced by neighboring atoms and functional groups.

For this compound, we can predict three distinct signals:

-

Pyrimidine Ring Protons (H4 & H6): In the parent compound, 2-methylpyrimidine, the equivalent H4 and H6 protons appear as a singlet. The introduction of the electron-withdrawing bromomethyl group at the C5 position will deshield these adjacent protons, shifting them downfield. They are expected to appear as a sharp singlet, as they remain chemically equivalent. Based on data for the related 5-bromo-2-methylpyrimidine, where the H4/H6 protons appear at δ 8.87 ppm[1], a similar downfield shift is anticipated.

-

Bromomethyl Protons (-CH₂Br): The methylene protons are adjacent to an electronegative bromine atom and the pyrimidine ring, both of which are deshielding. This will cause their signal to appear significantly downfield compared to a simple alkyl group. A chemical shift in the range of δ 4.5-5.0 ppm is expected. This will be a singlet as there are no adjacent protons to couple with.

-

Methyl Protons (-CH₃): The methyl group at the C2 position is attached to the electron-deficient pyrimidine ring, which deshields it slightly. Its signal is predicted to be a singlet in the region of δ 2.6-2.8 ppm, consistent with the δ 2.59 ppm signal observed for the methyl group in 5-bromo-2-methylpyrimidine[1].

| Predicted ¹H NMR Data for this compound | ||||

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H4, H6 | ~8.9 | Singlet (s) | 2H | Protons on electron-deficient aromatic ring, adjacent to C5 substituent. |

| -CH₂Br | ~4.7 | Singlet (s) | 2H | Methylene protons deshielded by adjacent bromine and pyrimidine ring. |

| -CH₃ | ~2.7 | Singlet (s) | 3H | Methyl protons deshielded by attachment to the pyrimidine ring. |

Self-Validating Experimental Protocol

Objective: To acquire a high-resolution ¹H NMR spectrum for structural confirmation.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), unless the solvent contains a pre-calibrated amount.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. A good shim will result in a narrow half-height width for the TMS or residual solvent peak.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Use a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration.

-

Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm.

-

Integrate the peaks to determine the relative ratio of protons. The integral ratio should correspond to 2:2:3.

-

Carbon-13 (¹³C) NMR Spectroscopy

Theoretical Framework & Predicted Spectrum

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. We expect six distinct carbon signals for this compound, as the molecule has no plane of symmetry that would make carbons equivalent.

-

Pyrimidine Ring Carbons (C2, C4, C5, C6): Aromatic carbons in heterocycles typically resonate between δ 110-170 ppm.

-

C2: This carbon is bonded to two nitrogen atoms and the methyl group. It is expected to be the most downfield of the ring carbons, likely > δ 160 ppm.

-

C4 & C6: These carbons are bonded to one nitrogen and one carbon and bear a hydrogen atom. They will be in a typical aromatic region, predicted around δ 155-160 ppm.

-

C5: This carbon is attached to the bromomethyl group and is not directly bonded to a nitrogen. It will likely be the most upfield of the ring carbons, predicted around δ 120-130 ppm.

-

-

Bromomethyl Carbon (-CH₂Br): This aliphatic carbon is directly attached to an electronegative bromine atom, which will shift it downfield. A typical range for a C-Br carbon is δ 25-40 ppm.

-

Methyl Carbon (-CH₃): This carbon is attached to the electron-deficient ring, placing it slightly downfield from a typical alkane methyl group. A chemical shift around δ 20-25 ppm is expected.

| Predicted ¹³C NMR Data for this compound | |

| Assignment | Predicted δ (ppm) |

| C2 | 165 - 170 |

| C4, C6 | 157 - 162 |

| C5 | 125 - 130 |

| -CH₂Br | 30 - 35 |

| -CH₃ | 22 - 26 |

Experimental Protocol

Objective: To identify all unique carbon environments in the molecule.

Methodology:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup:

-

Use the same locked and shimmed sample.

-

Tune the probe for ¹³C frequency.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). This ensures that each carbon signal appears as a singlet.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A large number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Process the data similarly to the ¹H spectrum (Fourier transform, phasing).

-

Calibrate the spectrum using the solvent peak as a secondary reference (e.g., CDCl₃ at δ 77.16 ppm).

-

Mass Spectrometry (MS)

Theoretical Framework & Predicted Spectrum

Mass spectrometry provides the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition. For this compound (C₆H₇BrN₂), the key feature will be the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an almost 1:1 ratio. This will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units.

-

Molecular Weight: 187.04 g/mol

-

Exact Mass ([M]⁺ for C₆H₇⁷⁹BrN₂): 185.9847

-

Exact Mass ([M+2]⁺ for C₆H₇⁸¹BrN₂): 187.9827

Predicted Fragmentation Pattern:

The primary fragmentation event in electron ionization (EI) or electrospray ionization (ESI) would likely be the cleavage of the weak C-Br bond, which is also a benzylic-like position, leading to a stable carbocation.

| Predicted Mass Spectrometry Data | ||

| m/z (Predicted) | Assignment | Comments |

| 186 / 188 | [M]⁺ / [M+2]⁺ | Molecular ion peaks, characteristic 1:1 bromine isotopic pattern. |

| 107 | [M-Br]⁺ | Loss of a bromine radical, likely the base peak due to stability. |

Experimental Protocol (ESI-MS)

Objective: To determine the molecular weight and confirm the presence of bromine.

Instrumentation: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer with an Electrospray Ionization (ESI) source.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Further dilute this stock solution to ~1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the spectrum in positive ion mode.

-

Set the mass range to scan from m/z 50 to 500.

-

Optimize source parameters (capillary voltage, cone voltage, source temperature) to maximize the signal of the molecular ion.

-

-

Data Analysis:

-

Examine the spectrum for the [M+H]⁺ peak. Due to the basic nitrogens, protonation is likely. The expected peaks would be at m/z 187 and 189.

-

Confirm the 1:1 isotopic pattern separated by 2 Da, which is the hallmark of a monobrominated compound.

-

If fragmentation is induced (by increasing cone voltage), look for the key fragment at m/z 107.

-

Infrared (IR) Spectroscopy

Theoretical Framework & Predicted Spectrum

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the presence of specific functional groups.

| Predicted IR Absorption Bands | ||

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050 - 3150 | C-H stretch | Pyrimidine Ring (Aromatic) |

| 2850 - 3000 | C-H stretch | -CH₃ and -CH₂- (Aliphatic) |

| 1550 - 1600 | C=N, C=C stretch | Pyrimidine Ring Skeletal Vibrations |

| 1400 - 1500 | C=C stretch | Pyrimidine Ring Skeletal Vibrations |

| 1200 - 1250 | C-H in-plane bend | Aromatic |

| 550 - 650 | C-Br stretch | Bromomethyl Group |

The region from 1450 to 600 cm⁻¹ is known as the fingerprint region, where complex vibrations create a unique pattern for each molecule.[2] The C-Br stretch is expected to be a strong band in the lower frequency region of the spectrum. The pyrimidine ring itself will give rise to several characteristic sharp bands between 1400-1600 cm⁻¹.[3]

Experimental Protocol (ATR-FTIR)

Objective: To identify key functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Methodology:

-

Background Scan:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Take a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The standard spectral range is 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

Label the major peaks in the spectrum.

-

Compare the observed wavenumbers with the predicted values to confirm the presence of the pyrimidine ring, aliphatic C-H bonds, and the C-Br bond.

-

References

-

The Royal Society of Chemistry. (2019). Supporting Information - NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. Available at: [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved January 7, 2026, from [Link]

Sources

solubility of 5-(Bromomethyl)-2-methylpyrimidine in common organic solvents

An In-depth Technical Guide to the Solubility of 5-(Bromomethyl)-2-methylpyrimidine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of targeted therapeutics. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and screening protocols. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It details the molecular characteristics governing its solubility, presents a robust experimental protocol for solubility determination, and discusses the application of this data in a drug development context.

Introduction: The Significance of Solubility in a Preclinical Context

The journey of a drug candidate from a laboratory curiosity to a clinical reality is paved with critical physicochemical assessments, among which solubility stands as a foundational pillar. For a synthetic intermediate and building block like this compound, solubility data is not merely a physical constant but a critical parameter that dictates its utility and handling. Inadequate solubility can lead to challenges in reaction kinetics, purification efficiency, and the preparation of stock solutions for high-throughput screening, ultimately impeding the drug discovery pipeline.

This guide, therefore, aims to equip the research and drug development professional with the necessary knowledge to approach the solubility of this compound with scientific rigor.

Molecular Structure and Predicted Solubility Behavior

To understand the solubility of this compound, we must first examine its molecular structure. The molecule consists of a pyrimidine ring, a polar heterocyclic system, substituted with a methyl group and a bromomethyl group.

-

Polarity and Hydrogen Bonding: The pyrimidine core, with its two nitrogen atoms, can act as a hydrogen bond acceptor. This suggests a propensity for solubility in polar solvents. However, the absence of hydrogen bond donors on the molecule limits its ability to form strong hydrogen bond networks, which is a key factor for high solubility in protic solvents like water and alcohols.

-

"Like Dissolves Like": The general principle of "like dissolves like" provides a useful starting point for predicting solubility.[1] Polar solutes tend to dissolve in polar solvents, while non-polar solutes favor non-polar solvents.[1][2] Given the mixed polarity of this compound, it is expected to exhibit solubility in a range of organic solvents.

-

Influence of Substituents: The methyl group is relatively non-polar, while the bromomethyl group introduces some polarity and reactivity. The interplay of these groups will influence the overall solubility profile.

Based on these structural features and the solubility of similar pyrimidine derivatives, a qualitative prediction of solubility can be made. For instance, a related compound, 5-bromo-2-methyl-pyrimidine, is noted to be soluble in methanol.[3] It is reasonable to hypothesize that this compound will also show good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderate solubility in alcohols like methanol and ethanol. Its solubility is expected to be lower in non-polar solvents such as hexanes and toluene.

Quantitative and Qualitative Solubility Data

While specific, publicly available quantitative solubility data for this compound is limited, the following table provides a general, predicted solubility profile based on its chemical structure and data from analogous compounds. This table should be used as a guide for solvent selection in experimental work.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Often used for creating high-concentration stock solutions of pyrimidine derivatives.[4] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, effective at solvating a wide range of organic molecules. |

| Dichloromethane (DCM) | Chlorinated | Moderate to High | A versatile solvent for organic synthesis and purification. |

| Chloroform | Chlorinated | Moderate to High | Similar properties to DCM. |

| Tetrahydrofuran (THF) | Ether | Moderate | A polar aprotic ether capable of solvating a range of compounds. |

| Ethyl Acetate | Ester | Moderate | A common solvent for extraction and chromatography. |

| Acetone | Ketone | Moderate | A polar aprotic solvent with good solvating power. |

| Acetonitrile | Nitrile | Moderate | A polar aprotic solvent commonly used in chromatography.[4] |

| Methanol | Polar Protic | Moderate | The presence of the pyrimidine nitrogens allows for hydrogen bonding.[3] |

| Ethanol | Polar Protic | Moderate | Similar to methanol, but slightly less polar. |

| Isopropanol | Polar Protic | Low to Moderate | Lower polarity than methanol and ethanol. |

| Toluene | Aromatic | Low | A non-polar solvent. |

| Hexanes | Aliphatic | Low | A non-polar solvent. |

| Water | Aqueous | Very Low | The organic character of the molecule dominates, leading to poor aqueous solubility. |

Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol

The most reliable method for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method.[5][6] This protocol is considered the gold standard and provides a quantitative measure of a compound's solubility in a given solvent at a specific temperature.[7]

Principle

An excess amount of the solid compound is agitated in a known volume of the solvent at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then determined analytically.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. A visual excess of solid should remain at the end of the experiment.

-

Accurately add a known volume of each organic solvent to be tested into the respective vials.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate.[8]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for initial sedimentation.

-

Centrifuge the vials at high speed to pellet the undissolved solid.[4]

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining fine particles. This step is crucial to avoid artificially high solubility readings.

-

-

Quantification:

-

Prepare a series of accurate dilutions of the filtered supernatant.

-

Determine the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[9]

-

A calibration curve prepared with known concentrations of the compound in the same solvent must be used for accurate quantification.[4][6]

-

-

Calculation:

-

Calculate the solubility by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound and should be considered during experimental design and data interpretation.

Temperature

For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[2][10] This is because the dissolution process is often endothermic, meaning it absorbs heat.[1] Therefore, when reporting solubility data, the temperature at which the measurement was taken must always be specified.

Solvent Polarity

As previously discussed, the polarity of the solvent is a primary determinant of solubility. A systematic study of solubility in a range of solvents with varying polarities can provide valuable insights into the physicochemical properties of the compound.

Purity of the Compound and Solvent

The presence of impurities in either the solute or the solvent can affect the measured solubility. It is essential to use highly pure starting materials for accurate and reproducible results.[8]

The logical relationship between these factors and the resulting solubility is depicted below.

Caption: Key Factors Influencing Solubility.

Conclusion

References

-

Al-Otaibi, F., et al. (2023). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link][5]

-

Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link][9]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Wieckowska, A., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. Retrieved from [Link][6]

-

Baluja, S., et al. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Retrieved from [Link]

-

Garg, N., et al. (2020). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. National Institutes of Health. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Factors affecting solubility. Retrieved from [Link][2]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link][8]

- Google Patents. (2005). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

Khossravi, D., & Connors, K. A. (1992). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. PubMed. Retrieved from [Link]

-

Scilit. (n.d.). Solvent Effects on Chemical Processes, I: Solubility of Aromatic and Heterocyclic Compounds in Binary Aqueous—Organic Solvents. Retrieved from [Link]

-

PubChem. (n.d.). 5-(Bromomethyl)pyrimidine. Retrieved from [Link]

-

BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link][1]

-

Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. Retrieved from [Link][10]

-

AMERICAN ELEMENTS. (n.d.). 5-Bromo-2-(bromomethyl)pyrimidine. Retrieved from [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 5-BROMO-2-METHYL-PYRIMIDINE CAS#: 7752-78-5 [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. chem.libretexts.org [chem.libretexts.org]

CAS number and molecular weight of 5-(Bromomethyl)-2-methylpyrimidine

An In-Depth Technical Guide to 5-(Bromomethyl)-2-methylpyrimidine: Synthesis, Applications, and Experimental Protocols

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a critical building block in modern medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core properties, synthesis methodologies, key applications, and detailed experimental protocols, grounding all information in established scientific literature.

Core Compound Identification and Properties

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with a methyl group at the 2-position and a bromomethyl group at the 5-position. This specific arrangement of functional groups makes it a highly reactive and versatile intermediate for the synthesis of complex, biologically active molecules.

Physicochemical Data

The fundamental properties of this compound are summarized below, providing essential information for its handling, storage, and application in synthetic chemistry.

| Property | Value | References |

| CAS Number | 802559-38-2 | [1][2] |

| Alternate CAS | 7122-84-1 | [3] |

| Molecular Formula | C₆H₇BrN₂ | [1][2][3] |

| Molecular Weight | 187.04 g/mol | [1][2] |

| Predicted Boiling Point | 227.4 ± 15.0 °C | [2] |

| Predicted Density | 1.537 ± 0.06 g/cm³ | [2] |

| Purity | Typically ≥ 96% | [1] |

| Storage Conditions | Inert atmosphere, store in freezer (-20°C) | [2] |

Synthesis of Pyrimidine Scaffolds: A Mechanistic Overview

The synthesis of substituted pyrimidines like this compound often involves multi-step processes starting from simpler precursors. The pyrimidine core is a ubiquitous scaffold in numerous pharmaceuticals, making the efficient synthesis of its derivatives a key focus in organic chemistry.[4]

General Synthetic Strategy for 5-Bromo-2-Substituted Pyrimidines

A common and efficient pathway to synthesize 5-bromo-2-substituted pyrimidines involves a one-step reaction between 2-bromomalonaldehyde and an appropriate amidine compound.[5] This method is advantageous due to its operational simplicity, short reaction time, and the low cost of starting materials, making it suitable for industrial-scale production.[5]

The general workflow for this synthesis is depicted below:

Caption: General workflow for one-step synthesis of 5-bromo-2-substituted pyrimidines.

From 5-Bromo-2-methylpyrimidine to this compound

The conversion of the stable intermediate, 5-Bromo-2-methylpyrimidine, to the more reactive this compound typically involves a radical bromination reaction. This step is crucial as it introduces the reactive bromomethyl group, which is essential for subsequent nucleophilic substitution or coupling reactions.

Applications in Drug Discovery and Medicinal Chemistry

Pyrimidine derivatives are foundational in drug development due to their presence in nucleosides and their ability to act as scaffolds for a wide range of biologically active molecules.[6] They are key components in antiviral, anticancer, and anti-inflammatory agents.[6][7]

Role as a Key Building Block